Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) of the Cyclopropanecarbonyl Derivative Relative to the Cyclobutanecarbonyl Analog
The 1'-cyclopropanecarbonyl derivative (CAS 56658-26-5) exhibits a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 46.6 Ų [1]. This places the compound within the favourable CNS drug‑like space (XLogP 1–3, TPSA < 60–70 Ų), consistent with the physicochemical profile required for blood‑brain barrier penetration [2]. In the absence of direct experimental comparator data for this specific acylation series, the structurally closest documented congener – the 1'-cyclobutanecarbonyl analog (C₁₇H₁₉NO₃, MW 285.34 g·mol⁻¹) – provides a class‑level reference. The cyclobutanecarbonyl homolog possesses a larger, more flexible ring (one additional methylene unit), which would be expected to increase lipophilicity and reduce ligand efficiency compared with the more compact cyclopropanecarbonyl group.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 1.4, TPSA = 46.6 Ų |
| Comparator Or Baseline | 1'-Cyclobutanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one: XLogP3 not directly reported; structural increment (+1 CH₂) predicts increased logP |
| Quantified Difference | Approx. +0.5 logP units estimated for cyclobutanecarbonyl homolog (based on π‑methyl fragment contribution) |
| Conditions | PubChem-computed descriptors (XLogP3, Cactvs TPSA); comparative inference from structural homologs |
Why This Matters
Lower lipophilicity and smaller polar surface area support the cyclopropanecarbonyl analog's physicochemical suitability for CNS target engagement, a critical factor for neuroscience‑oriented procurement.
- [1] PubChem Compound Summary for CID 21506846, 1'-Cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one. National Center for Biotechnology Information (2025). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46:3-26. View Source
